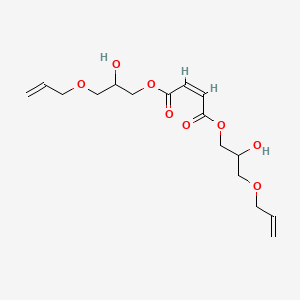
Bis(3-allyloxy-2-hydroxypropyl) fumarate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(3-allyloxy-2-hydroxypropyl) fumarate: is an organic compound with the molecular formula C₁₆H₂₄O₈ It is a diester of fumaric acid and 3-allyloxy-2-hydroxypropyl alcohol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Bis(3-allyloxy-2-hydroxypropyl) fumarate typically involves the esterification of fumaric acid with 3-allyloxy-2-hydroxypropyl alcohol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Bis(3-allyloxy-2-hydroxypropyl) fumarate undergoes various chemical reactions, including:
Oxidation: The allyloxy groups can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form diols or other reduced derivatives.
Substitution: The allyloxy groups can participate in nucleophilic substitution reactions to form new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce diols .
Wissenschaftliche Forschungsanwendungen
Chemistry: Bis(3-allyloxy-2-hydroxypropyl) fumarate is used as a monomer in the synthesis of polymers and copolymers. Its unique structure allows for the formation of cross-linked networks, which are valuable in the production of advanced materials .
Biology and Medicine: In biological research, this compound is studied for its potential as a drug delivery agent due to its ability to form biocompatible and biodegradable polymers. It is also investigated for its antioxidant properties .
Industry: In the industrial sector, this compound is used in the formulation of coatings, adhesives, and sealants. Its ability to undergo polymerization makes it a valuable component in the production of high-performance materials .
Wirkmechanismus
The mechanism of action of Bis(3-allyloxy-2-hydroxypropyl) fumarate involves its ability to undergo polymerization and form cross-linked networks. This property is exploited in various applications, including drug delivery and material science. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with cellular components to exert its effects .
Vergleich Mit ähnlichen Verbindungen
Bis(3-allyloxy-2-hydroxypropyl) maleate: Similar in structure but derived from maleic acid instead of fumaric acid.
Bis(3-allyloxy-2-hydroxypropyl) succinate: Another similar compound, but derived from succinic acid.
Uniqueness: Bis(3-allyloxy-2-hydroxypropyl) fumarate is unique due to its fumarate backbone, which imparts distinct chemical properties compared to its analogs. Its ability to form stable cross-linked networks makes it particularly valuable in polymer chemistry and material science .
Eigenschaften
CAS-Nummer |
5975-73-5 |
|---|---|
Molekularformel |
C16H24O8 |
Molekulargewicht |
344.36 g/mol |
IUPAC-Name |
bis(2-hydroxy-3-prop-2-enoxypropyl) (Z)-but-2-enedioate |
InChI |
InChI=1S/C16H24O8/c1-3-7-21-9-13(17)11-23-15(19)5-6-16(20)24-12-14(18)10-22-8-4-2/h3-6,13-14,17-18H,1-2,7-12H2/b6-5- |
InChI-Schlüssel |
OUYZUCACSQXEMC-WAYWQWQTSA-N |
Isomerische SMILES |
C=CCOCC(COC(=O)/C=C\C(=O)OCC(COCC=C)O)O |
Kanonische SMILES |
C=CCOCC(COC(=O)C=CC(=O)OCC(COCC=C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


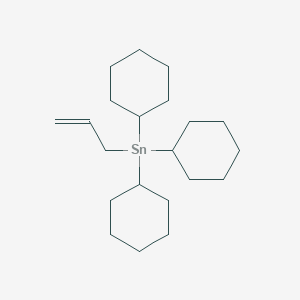
![2-[Hydroxy-(4-hydroxyphenyl)methyl]phenol](/img/structure/B14727585.png)
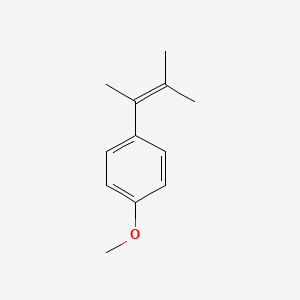

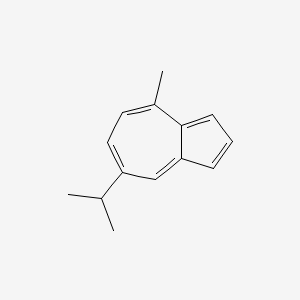

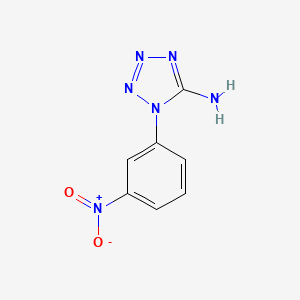

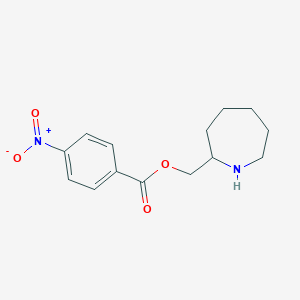
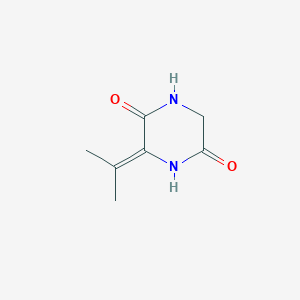
![N-[(E)-[(4-chlorophenyl)-phenylmethylidene]amino]-5-nitropyridin-2-amine](/img/structure/B14727633.png)

![(NE)-N-[[4-(dimethylamino)phenyl]-pyridin-4-ylmethylidene]hydroxylamine](/img/structure/B14727640.png)
![N-[(1-Benzyl-1H-pyrrol-2-yl)methyl]-3,5,5-trimethyl-N-(propan-2-yl)hexanamide](/img/structure/B14727654.png)
